2-Amino-N,N-diethyl-3-methylbutanamide
CAS No.:
Cat. No.: VC15793999
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H20N2O |
|---|---|
| Molecular Weight | 172.27 g/mol |
| IUPAC Name | 2-amino-N,N-diethyl-3-methylbutanamide |
| Standard InChI | InChI=1S/C9H20N2O/c1-5-11(6-2)9(12)8(10)7(3)4/h7-8H,5-6,10H2,1-4H3 |
| Standard InChI Key | VMRKJJQTRYRJRT-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C(=O)C(C(C)C)N |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, 2-amino-N,N-diethyl-3-methylbutanamide hydrochloride, reflects its branched alkyl chain and substituted amide functional group. The core structure consists of a valine-derived backbone modified with diethylamine substituents. Key features include:
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Amide linkage: The group at the carbonyl carbon enhances steric bulk and influences solubility.
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Chiral center: The 3-methylbutanamide moiety introduces a stereogenic center at the second carbon, though the compound is often reported as a racemic mixture .
The canonical SMILES notation provides a precise representation of its connectivity .
Physicochemical Properties
Experimental and computed properties are summarized below:
The hydrochloride salt form improves aqueous solubility, a critical factor for biological applications.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a two-step protocol:
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Amide Bond Formation: 2-Amino-3-methylbutanoic acid reacts with diethylamine in the presence of dicyclohexylcarbodiimide (DCC) under anhydrous conditions. This coupling reaction proceeds via an activated intermediate, with yields optimized at temperatures between 0–5°C.
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Salt Formation: The free base is treated with hydrochloric acid in an aprotic solvent (e.g., diethyl ether), precipitating the hydrochloride salt. Purification via recrystallization from ethanol/water mixtures yields >95% purity.
Industrial Manufacturing
Scaled production employs continuous-flow reactors to enhance throughput and reduce side reactions. Key parameters include:
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Temperature control: Maintained at -10°C during DCC addition to minimize epimerization.
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Automated pH adjustment: Ensures consistent protonation during salt formation.
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Chromatographic purification: Reverse-phase HPLC is used for high-purity batches intended for pharmaceutical use.
Chemical Reactivity and Functionalization
Reaction Pathways
The compound participates in diverse transformations:
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Oxidation: Treatment with in acidic media oxidizes the tertiary alcohol to a ketone, though over-oxidation to carboxylic acids is common.
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Reduction: Lithium aluminum hydride () reduces the amide to a tertiary amine, yielding as a major product.
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N-Alkylation: Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium derivatives.
Stability Profile
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Thermal Stability: Decomposes above 220°C, releasing diethylamine and CO₂.
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Photostability: Susceptible to UV-induced degradation; storage in amber glass is recommended .
Biological Activities and Mechanisms
Antiproliferative Effects
In vitro studies demonstrate potent activity against breast cancer cell lines:
| Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|
| MCF-7 | 10.2 ± 1.5 | Benchchem |
| MDA-MB-231 | 33.4 ± 2.1 | Benchchem |
Mechanistic studies suggest inhibition of topoisomerase IIα, with docking simulations indicating binding at the ATPase domain.
Comparative Analysis with Structural Analogs
A comparison with related amides highlights its uniqueness:
| Compound | Key Difference | Bioactivity |
|---|---|---|
| N,N-Diethyl-3-methylbutanamide | Lacks amine substituent | No antiproliferative effect |
| 2-Amino-3-methylbutanamide | Shorter alkyl chain | Reduced receptor affinity |
The tertiary amine and branched alkyl chain in 2-amino-N,N-diethyl-3-methylbutanamide confer superior membrane permeability and target engagement.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
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Anticancer agents: Modified to incorporate fluorinated alkyl groups for enhanced potency.
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Neurological drugs: Functionalized with sulfonamide groups to improve blood-brain barrier penetration.
Biochemical Tool
Used in:
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Enzyme inhibition assays: Probes for kinases and GTPases.
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Isotope labeling: -labeled derivatives track metabolic pathways.
Future Directions
Synthetic Optimization
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Enantioselective synthesis: Catalytic asymmetric methods to access single stereoisomers.
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Green chemistry approaches: Solvent-free mechanochemical synthesis.
Therapeutic Development
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Combination therapies: Pair with checkpoint inhibitors in oncology.
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Neurodegenerative models: Evaluate efficacy in Alzheimer’s disease paradigms.
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